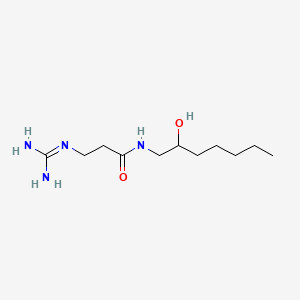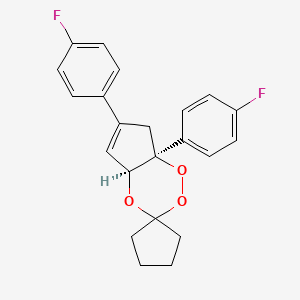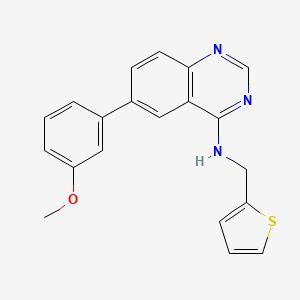
Phascoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Phascoline can be isolated from sipunculid worms through a series of extraction and purification steps. The compound is typically extracted using organic solvents such as ethanol and further purified by crystallization as its picrate salt . The synthetic route involves the incorporation of β-aminopropionic acid and arginine, which are metabolized and incorporated into the this compound molecule .
Analyse Chemischer Reaktionen
Phascoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to yield simpler guanidino derivatives.
Substitution: This compound can participate in substitution reactions, particularly involving its guanidino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phascoline has several scientific research applications:
Chemistry: It is used as a model compound to study guanidino derivatives and their reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in relation to its guanidino group.
Wirkmechanismus
The mechanism of action of phascoline involves its interaction with specific molecular targets and pathways. The guanidino group in this compound is believed to play a crucial role in its biological activity, potentially interacting with enzymes and other proteins involved in metabolic processes . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Phascoline is similar to other guanidino compounds such as phascolosomine (N-(3-guanidinoisobutyryl)-2-methoxy-n-heptylamine), which is also isolated from sipunculid worms . this compound is unique due to its specific structure and the high concentration found in the viscera of Phascolion strombi . Other similar compounds include guanidino derivatives found in various invertebrates, but this compound’s distinct chemical structure sets it apart .
Eigenschaften
CAS-Nummer |
50767-84-5 |
|---|---|
Molekularformel |
C11H24N4O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
3-(diaminomethylideneamino)-N-(2-hydroxyheptyl)propanamide |
InChI |
InChI=1S/C11H24N4O2/c1-2-3-4-5-9(16)8-15-10(17)6-7-14-11(12)13/h9,16H,2-8H2,1H3,(H,15,17)(H4,12,13,14) |
InChI-Schlüssel |
ACKSKQGOKMPSOD-UHFFFAOYSA-N |
SMILES |
CCCCCC(CNC(=O)CCN=C(N)N)O |
Kanonische SMILES |
CCCCCC(CNC(=O)CCN=C(N)N)O |
Synonyme |
N-(3-guanidinopropionyl)-2-hydroxy-n-heptylamine phascoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)

![9-(2-furyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1229713.png)

![1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B1229716.png)
![2-Ethoxy-3-pyridinecarboxylic acid [2-[2-methyl-5-(4-morpholinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1229719.png)

![9-(2-Morpholin-4-yl-ethyl)-7-phenyl-7,9-dihydro-12-oxa-9,11-diaza-benzo[a]anthracen-8-ylideneamine](/img/structure/B1229727.png)
![4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229728.png)
![6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1229729.png)

![[(2R)-2-[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] benzoate](/img/structure/B1229732.png)
